molecular formula C12H15F2NO3S B2359606 (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid CAS No. 2408936-58-1

(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid

Cat. No.: B2359606
CAS No.: 2408936-58-1
M. Wt: 291.31
InChI Key: QAOIQVMCYGSRRV-OOLPFSOCSA-N
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Description

“(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid” is a compound that is structurally related to a class of nitrogen-containing heterocycles known as 3-Azabicyclo [3.1.0]hexanes . These compounds are key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .


Molecular Structure Analysis

The molecular structure of this compound is related to the (1S,2S,5R,6S)-2-aminobicyclo [3.1.0]hexane-2,6-dicarboxylate scaffold . The specific ligand–protein interactions revealed by the cocrystal structure likely explain the high affinity of this compound for its binding site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the racemic bicyclo keto ester with potassium cyanide and ammonium carbonate under Bücherer−Berg’s reaction conditions .


Physical and Chemical Properties Analysis

The compound is a solid with the linear formula C7H8O3 . Its InChI key is JUIOQBDYJXJVSZ-PUFIMZNGSA-N .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A variety of 3-azabicylo[3.1.0]hexanes have been synthesized using 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating the chemical versatility of compounds related to (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
  • Molecular Structure Analysis : The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo-[3.1.0]hexane has been determined, providing insight into the structural characteristics of related compounds (Trefonas & Sato, 1966).

Applications in Drug Development and Analysis

  • Drug Analysis Methodology : A novel method for determining LY379268, a compound structurally related to the query molecule, in rat plasma using derivatization liquid chromatography/mass spectrometry has been developed, highlighting the importance of analytical techniques in pharmaceutical research (Benitex, Luan, Shields, Mcnaney, Morgan, Olah, & Drexler, 2014).
  • Process Development for Synthesis : The process development and pilot-plant process for synthesizing spiro[bicyclo[3.1.0]hexane-2‘,5‘-dioxo-2,4‘-imidazolidine]-6-carboxylic acid, related to the query compound, is described, emphasizing the significance of efficient synthesis methods in drug development (Rasmy, Vaid, Semo, Chelius, Robey, Alt, Rhodes, & Vicenzi, 2006).

Novel Synthetic Pathways and Compounds

  • Novel Synthetic Pathways : The synthesis of azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of biologically active compounds showcases innovative routes for creating pharmacologically relevant products (Jida, Guillot, & Ollivier, 2007).
  • Development of Bioactive Compounds : Research into the conformations of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure highlights the potential for developing bioactive compounds using similar structural frameworks (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Further Research and Potential Applications

Mechanism of Action

The compound is a potent, selective, and maximally efficacious antagonist of metabotropic glutamate 2/3 (mGlu 2/3) receptors . Its antidepressant-like activity was demonstrated in the mouse forced-swim test (mFST) assay when brain levels of this compound exceeded the cellular mGlu 2 IC 50 value .

Future Directions

The ongoing research efforts aim to identify novel ligands for the mGlu 2/3 receptors . The exploration of the structure–activity relationship (SAR) of this compound could lead to the identification of more potent and selective mGlu 2/3 antagonists .

Properties

IUPAC Name

(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOIQVMCYGSRRV-OOLPFSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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